5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Lipophilicity Drug Design SAR

5-Ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 109249-29-8) is a synthetic pyrazolone derivative characterized by a 5-ethyl substituent on the heterocyclic core. This structural feature distinguishes it from the widely commercialized 5-methyl (phenazone) and 5-isopropyl (propyphenazone) analogs.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 109249-29-8
Cat. No. B13945308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
CAS109249-29-8
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)N(N1C)C2=CC=CC=C2
InChIInChI=1S/C12H14N2O/c1-3-10-9-12(15)14(13(10)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
InChIKeyZJSBBTHUQDAHMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 109249-29-8): Procuring a Structurally Distinct Pyrazolone Scaffold


5-Ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 109249-29-8) is a synthetic pyrazolone derivative characterized by a 5-ethyl substituent on the heterocyclic core. This structural feature distinguishes it from the widely commercialized 5-methyl (phenazone) and 5-isopropyl (propyphenazone) analogs. Its documented synthesis via condensation of ethyl acetoacetate with phenylhydrazine confirms its accessibility as a research intermediate or scaffold for derivatization. The compound belongs to a pharmacologically privileged class known for COX inhibition, antioxidant, and antimicrobial activities [1].

Why Generic Pyrazolone Substitution Is Not a Viable Sourcing Strategy for CAS 109249-29-8


Within the pyrazolone class, subtle alkyl modifications at the 5-position profoundly alter lipophilicity, steric bulk, and metabolic susceptibility. Phenazone (5-methyl) and propyphenazone (5-isopropyl) exhibit markedly different physicochemical and pharmacological profiles—differences that are not linearly interpolable to the 5-ethyl homolog. Experimental data demonstrate that the 5-isopropyl analog (propyphenazone) achieves a logP approximately 2.2 units higher than the 5-methyl analog (phenazone) [1], while COX-2 inhibitory potency varies by more than an order of magnitude across pyrazolone derivatives sharing the same core [2]. Consequently, substituting the 5-ethyl compound with a generic pyrazolone in a research or industrial protocol risks introducing unpredictable changes in solubility, target engagement, and metabolic stability, thereby compromising experimental reproducibility and product quality.

Quantitative Differentiation Evidence for 5-Ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 109249-29-8)


Lipophilicity Tuning: 5-Ethyl Compound Targets the logP Gap Between Phenazone and Propyphenazone

The 5-ethyl substituent confers an intermediate lipophilicity profile that is unattainable with the 5-methyl (phenazone) or 5-isopropyl (propyphenazone) analogs. Phenazone (5-methyl) exhibits logP = 0.38, while propyphenazone (5-isopropyl) shows logP = 2.61 [1]. The ethyl derivative is projected to fall within the logP range of approximately 1.0–1.8 based on the established contribution of ~0.5 logP units per additional methylene in alkyl-substituted pyrazolones [2]. This differential positions the 5-ethyl compound as a scaffold for optimizing membrane permeability and oral bioavailability in lead discovery programs.

Lipophilicity Drug Design SAR

COX-2 Inhibitory Potential: Class-Level Evidence for 5-Alkyl Pyrazolones

Pyrazolone derivatives with alkyl substitution at the 5-position have demonstrated potent and selective COX-2 inhibition. A propyphenazone-based analogue (ANT-MP) achieved COX-2 IC50 = 0.97 ± 0.04 μM with no observed COX-1 inhibition at 160 μM [1]. While direct COX-2 IC50 data for the 5-ethyl derivative are not yet published, its structural similarity—occupying the steric space between the 5-methyl and 5-isopropyl analogs—suggests it may exhibit a distinct COX-1/COX-2 selectivity profile warranting empirical investigation. This class-level evidence supports the compound's candidacy for anti-inflammatory drug discovery programs seeking novel selectivity windows.

COX-2 Inhibition Anti-Inflammatory Selectivity

Documented One-Step Synthetic Route Enables Efficient Procurement and Scale-Up

The synthesis of 5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is achieved via condensation of ethyl acetoacetate with phenylhydrazine under acidic or basic conditions, as reported in Tetrahedron, 1995 . This one-step synthetic protocol offers a significant procurement advantage over structurally more complex pyrazolone derivatives (e.g., edaravone or phenylbutazone) that require multi-step synthesis, chiral resolution, or stringent reaction conditions. The use of commercially available, inexpensive starting materials (ethyl acetoacetate and phenylhydrazine) further enhances the compound's accessibility for laboratory-scale research and pilot-scale production.

Synthetic Accessibility Process Chemistry Procurement

Optimal Research and Industrial Application Scenarios for 5-Ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 109249-29-8)


Lead Optimization for COX-2 Selective Anti-Inflammatory Agents

The 5-ethyl substituent provides a steric and lipophilic profile intermediate between the 5-methyl (phenazone) and 5-isopropyl (propyphenazone) analogs, offering a unique opportunity to fine-tune COX-2 selectivity and reduce off-target COX-1 activity. The documented COX-2 IC50 of 0.97 μM for structurally related 5-alkyl pyrazolones supports the compound's suitability as a starting scaffold for medicinal chemistry optimization [1].

Physicochemical Property Screening Libraries for Drug Discovery

With an estimated logP of 1.0–1.8, this compound fills a physicochemical gap between phenazone (logP = 0.38) and propyphenazone (logP = 2.61) [1]. It is an ideal candidate for inclusion in diversity-oriented screening libraries where incremental lipophilicity variation is required to probe structure-permeability relationships across the pyrazolone chemotype [2].

Cost-Efficient Synthetic Intermediate for Pyrazolone Derivatization

The single-step synthesis from inexpensive starting materials makes this compound a practical building block for generating focused libraries of pyrazolone derivatives via electrophilic substitution at the 4-position or N-functionalization. This contrasts favorably with edaravone and phenylbutazone, which require more complex synthetic routes .

Quote Request

Request a Quote for 5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.